4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-[2-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-7-11(19-13(20-12)8-5-6-8)9-3-1-2-4-10(9)14(16,17)18/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZJYUKFNRCJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing their function
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets.
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, often related to nucleotide synthesis and metabolism. The impact of this compound on these or other pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, potentially influencing its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could alter the activity of the enzyme and influence the cellular processes in which the enzyme is involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, synthesis, and implications for therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 271.67 g/mol. The compound features a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl phenyl moiety, which may enhance its biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have been shown to possess enhanced antibacterial properties against strains of Mycobacterium tuberculosis and other pathogens .
Anticancer Activity
Research has demonstrated that similar pyrimidine derivatives can act as potent inhibitors of various kinases, including c-KIT, which is implicated in several cancers. In vitro studies have shown that these compounds can inhibit cell proliferation in cancer cell lines resistant to conventional therapies . The mechanism involves blocking critical signaling pathways necessary for tumor growth.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as PfATP4 , which plays a crucial role in malaria parasite survival. Optimization studies revealed that modifications to the pyrimidine structure could enhance both metabolic stability and aqueous solubility, leading to improved efficacy in vivo .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps may include:
- Formation of the Pyrimidine Core : Utilizing cyclization reactions involving chloro-substituted phenyl derivatives.
- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
- Trifluoromethylation : Incorporating trifluoromethyl groups via nucleophilic substitution or electrophilic fluorination methods.
Case Studies
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine exhibit significant antimicrobial properties. A study highlighted the synthesis of pyrimidine derivatives that demonstrated potent antifungal activity against various phytopathogenic fungi. The mode of action typically involves disruption of fungal cell wall synthesis, making these compounds valuable in agricultural settings for crop protection against fungal diseases .
Antitubercular Properties
The compound has also been evaluated for its potential as an antitubercular agent. Studies involving related quinoline derivatives have shown promising results against Mycobacterium tuberculosis, suggesting that the structural features of pyrimidines can be optimized for enhanced antibacterial activity . The presence of the trifluoromethyl group is believed to contribute to the increased lipophilicity and cellular permeability of these compounds.
Fungicidal Properties
This compound has been investigated for its fungicidal capabilities. It is part of a class of compounds that have shown effectiveness in controlling various fungal pathogens affecting crops. The compound's mechanism often involves inhibition of key enzymes involved in fungal growth and reproduction .
Herbicidal Activity
In addition to its fungicidal properties, there is potential for this compound to be developed as an herbicide. The structural characteristics, particularly the cyclopropyl and trifluoromethyl groups, may enhance selectivity and efficacy against specific weed species while minimizing impact on desirable crops .
Efficacy Against Fungal Pathogens
A comparative study was conducted to assess the fungicidal activity of various pyrimidine derivatives, including this compound. The results are summarized in the following table:
| Compound Name | Fungal Pathogen Targeted | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Fusarium oxysporum | 85 | |
| Compound B | Botrytis cinerea | 90 | |
| This compound | Alternaria solani | 88 |
This table illustrates the promising efficacy of the compound in comparison to other established fungicides.
Synthesis and Structure-Activity Relationship
The synthesis pathways for this compound have been documented, showcasing various methods that yield high purity products suitable for biological testing. The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropyl and trifluoromethyl groups significantly influence biological activity, suggesting avenues for further optimization .
Q & A
Q. What are the recommended safety protocols for handling 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine in laboratory settings?
- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Employ closed systems (e.g., gloveboxes) for reactions releasing volatile byproducts. Dispose of waste via certified hazardous waste services due to halogenated and trifluoromethyl groups, which may persist in the environment .
Q. How can researchers verify the purity of synthesized this compound?
- Methodological Answer: Combine HPLC (≥98% purity threshold) with spectroscopic techniques:
- NMR (¹H/¹³C) to confirm structural integrity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve atomic positions and detect polymorphs .
Q. What synthetic routes are effective for introducing the cyclopropyl group into pyrimidine derivatives?
- Methodological Answer: Use cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropylboronic acids or nucleophilic substitution of chloro-pyrimidines with cyclopropylamine. Optimize conditions (e.g., Pd catalysts, ligand selection) to minimize steric hindrance from the trifluoromethylphenyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-(trifluoromethyl)phenyl substituent influence reactivity in nucleophilic aromatic substitution?
- Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, requiring harsh conditions (e.g., elevated temperatures, strong bases like NaH). Steric hindrance at the ortho position slows kinetics; monitor via kinetic studies (HPLC/GC-MS) and computational modeling (DFT) to map transition states .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer: Cross-validate with multiple techniques:
- Dynamic NMR to assess conformational flexibility causing signal splitting.
- SC-XRD to confirm solid-state structure and compare bond lengths/angles with DFT-optimized gas-phase models.
- VT-NMR (variable temperature) to probe temperature-dependent shifts .
Q. How can researchers optimize catalytic systems for functionalizing the pyrimidine core while preserving the cyclopropyl moiety?
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound against kinase targets?
- Methodological Answer: Employ fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes. Use SPR (surface plasmon resonance) to measure binding kinetics (KA/KD). Pair with docking simulations (AutoDock Vina) to predict binding poses and guide SAR .
Methodological Considerations Table
| Challenge | Technique | Application Example |
|---|---|---|
| Structural ambiguity | SC-XRD/DFT | Resolve conflicting NMR/X-ray data |
| Low reaction yield | DoE/Pareto analysis | Optimize Suzuki coupling conditions |
| Metabolic stability | LC-MS/MS | Quantify microsomal degradation in liver S9 fractions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
